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Compound of Interest

Compound Name: Mitiperstat

Cat. No.: B10830898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and

pharmacodynamic profile of Mitiperstat (AZD4831), an irreversible inhibitor of

myeloperoxidase (MPO). Mitiperstat was developed to address diseases driven by

inflammation and oxidative stress, primarily focusing on heart failure with preserved ejection

fraction (HFpEF), chronic obstructive pulmonary disease (COPD), and non-alcoholic

steatohepatitis (NASH). This document details the mechanism of action, experimental

validation, and clinical pharmacodynamic findings, offering valuable insights for researchers in

cardiovascular and inflammatory diseases.

Core Mechanism of Action: Irreversible MPO
Inhibition
Mitiperstat is a potent and selective irreversible inhibitor of myeloperoxidase (MPO), a heme-

containing enzyme predominantly found in neutrophils.[1][2] Upon neutrophil activation during

inflammatory processes, MPO is released and catalyzes the formation of potent reactive

oxygen species (ROS), such as hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and

chloride ions.[3] These ROS contribute to oxidative stress, leading to tissue damage,

endothelial dysfunction, and fibrosis, which are key pathological features in various

cardiovascular and inflammatory diseases.[3][4]
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Mitiperstat acts as a mechanism-based inhibitor, meaning it is a substrate for MPO and, in the

process of being metabolized, forms a covalent bond with the heme prosthetic group of the

enzyme, rendering it permanently inactive.[5][6] This irreversible inhibition of MPO is central to

its therapeutic rationale, aiming to reduce the downstream cascade of oxidative stress and

inflammation.[4]

Quantitative Assessment of Mitiperstat's Potency
and Selectivity
The inhibitory activity of Mitiperstat has been quantified through various in vitro and in vivo

studies. The following tables summarize the key quantitative data regarding its potency,

selectivity, and pharmacokinetic profile.

Table 1: In Vitro Inhibitory Activity of Mitiperstat

Parameter Value Species Assay Type Reference

MPO IC₅₀ 1.5 nM Human
Purified Enzyme

Assay
[7]

TPO IC₅₀ 0.69 µM Human
Purified Enzyme

Assay
[7]

CYP3A4 IC₅₀ 6 µM Human In Vitro Assay [7]

IC₅₀: Half-maximal inhibitory concentration; MPO: Myeloperoxidase; TPO: Thyroid Peroxidase;

CYP3A4: Cytochrome P450 3A4.

Table 2: Pharmacokinetic Parameters of Mitiperstat in Humans (Single Ascending Dose in

Healthy Volunteers)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b10830898?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11564280/
https://www.researchgate.net/publication/378783987_The_myeloperoxidase_inhibitor_mitiperstat_AZD4831_does_not_prolong_the_QT_interval_at_expected_therapeutic_doses
https://adisinsight.springer.com/drugs/800044998
https://www.benchchem.com/product/b10830898?utm_src=pdf-body
https://www.benchchem.com/product/b10830898?utm_src=pdf-body
https://www.benchchem.com/product/b10830898?utm_src=pdf-body
https://www.medchemexpress.com/mitiperstat.html
https://www.medchemexpress.com/mitiperstat.html
https://www.medchemexpress.com/mitiperstat.html
https://www.benchchem.com/product/b10830898?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dose
Cmax
(nmol/L)

Tmax (h)
AUC
(nmol·h/L)

t½ (h) Reference

5 mg 29.7 1.5 618 50.2 [1][5][6]

15 mg 88.1 1.5 2130 54.5 [1][5][6]

45 mg 295 1.5 7710 57.8 [1][5][6]

135 mg 918 2.0 26800 - [1][5][6]

405 mg 2450 2.0 81100 - [1][5][6]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the

plasma concentration-time curve; t½: Elimination half-life.

Table 3: Pharmacokinetic Parameters of Mitiperstat in Humans (Multiple Ascending Dose in

Healthy Volunteers - 10 days)

Dose
Cmax,ss
(nmol/L)

Trough,ss
(nmol/L)

AUCτ,ss
(nmol·h/L)

t½ (h) Reference

2.5 mg 56.7 30.0 973 53.0 [8]

5 mg 114 57.6 2010 55.4 [8]

10 mg 231 115 4050 57.8 [8]

Cmax,ss: Steady-state maximum plasma concentration; Trough,ss: Steady-state trough plasma

concentration; AUCτ,ss: Steady-state area under the curve over a dosing interval.

Table 4: Pharmacodynamic Effect of Mitiperstat on MPO Activity in Clinical Trials
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Trial Dose Population

MPO Activity
Reduction
(Placebo-
Adjusted)

Reference

SATELLITE

(Phase 2a)

5 mg daily for 90

days
HFpEF Patients

75% (95% CI:

48, 88)
[9][10]

HFpEF: Heart Failure with Preserved Ejection Fraction.

Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following

diagrams were generated using Graphviz (DOT language).

Signaling Pathway of MPO-Mediated Oxidative Stress
and Mitiperstat's Point of Intervention
Caption: MPO-mediated oxidative stress pathway and Mitiperstat's inhibitory action.

Experimental Workflow for In Vivo Assessment of MPO
Inhibition using Zymosan-Induced Peritonitis Model
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Caption: Workflow for zymosan-induced peritonitis model to assess MPO inhibition.
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Logical Workflow for Clinical Pharmacodynamic
Assessment in the SATELLITE Trial

Patient Recruitment (HFpEF)

Randomization (2:1)

Mitiperstat (5 mg daily) Placebo

90-Day Treatment Period

Blood Sampling (Baseline, Day 30, Day 90)

Measurement of Plasma MPO Specific Activity Proteomic Analysis (Olink Platform)

Statistical Analysis (Comparison between arms)

Results: Target Engagement & Biomarker Modulation

Click to download full resolution via product page

Caption: Pharmacodynamic assessment workflow in the SATELLITE clinical trial.
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Detailed Experimental Protocols
In Vitro MPO Inhibition Assay (Chemiluminescent)
This protocol is a representative method for determining the in vitro potency of MPO inhibitors.

Principle: The assay measures the MPO-catalyzed oxidation of a luminogenic substrate in

the presence of hydrogen peroxide. Inhibition of this reaction by a compound results in a

decrease in the chemiluminescent signal.

Materials:

Human myeloperoxidase (purified enzyme)

Luminol (chemiluminescent substrate)

Hydrogen peroxide (H₂O₂)

Mitiperstat (or other test compounds)

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

96-well white microplates

Luminometer

Procedure:

Prepare serial dilutions of Mitiperstat in the assay buffer.

In a 96-well plate, add the MPO enzyme to each well.

Add the different concentrations of Mitiperstat or vehicle control to the wells and incubate

for a pre-determined time to allow for inhibitor binding.

Initiate the reaction by adding a solution containing luminol and hydrogen peroxide.

Immediately measure the chemiluminescence using a luminometer.
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Calculate the percentage of inhibition for each Mitiperstat concentration relative to the

vehicle control.

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Zymosan-Induced Peritonitis in Mice
This in vivo model is used to assess the ability of a compound to inhibit MPO activity in an

inflammatory setting.[11][12]

Principle: Intraperitoneal injection of zymosan, a yeast cell wall component, induces an acute

inflammatory response characterized by the recruitment of neutrophils into the peritoneal

cavity and the subsequent release of MPO.

Materials:

BALB/c mice (or other appropriate strain)

Zymosan A from Saccharomyces cerevisiae

Mitiperstat (formulated for oral administration)

Sterile saline

Peritoneal lavage buffer (e.g., PBS with EDTA)

Procedure:

Administer Mitiperstat (e.g., 0.01-10 µmol/kg) or vehicle orally to the mice.[7]

After a specified time (e.g., 2 hours), inject a sterile suspension of zymosan (e.g., 1 mg in

saline) into the peritoneal cavity of each mouse.[11][12]

After a further incubation period (e.g., 2-4 hours), euthanize the mice and perform a

peritoneal lavage by injecting and then withdrawing a known volume of lavage buffer.[11]

[13]

Collect the peritoneal lavage fluid and centrifuge to pellet the cells.
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Measure the MPO activity in the cell-free supernatant using a suitable assay (e.g.,

colorimetric or chemiluminescent).

Compare the MPO activity in the lavage fluid from Mitiperstat-treated mice to that of

vehicle-treated mice to determine the in vivo inhibition of MPO.

Measurement of Plasma MPO Specific Activity in Clinical
Trials
This protocol outlines the general steps for assessing the pharmacodynamic effect of

Mitiperstat in human subjects.

Principle: The MPO activity in plasma samples from patients is measured to determine the

extent of target engagement by Mitiperstat.

Procedure:

Collect whole blood samples from patients at baseline and at specified time points during

treatment with Mitiperstat or placebo.

Process the blood samples to obtain plasma.

Measure the total MPO protein concentration in the plasma using an immunoassay (e.g.,

ELISA).

Measure the MPO enzymatic activity in the plasma using a colorimetric or fluorometric

assay.

Calculate the MPO specific activity by dividing the enzymatic activity by the total MPO

protein concentration.

Compare the change in MPO specific activity from baseline between the Mitiperstat and

placebo groups to determine the placebo-adjusted reduction in MPO activity.

Downstream Pharmacodynamic Effects: Insights
from Proteomics
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Proteomic analyses from the SATELLITE and ENDEAVOR trials have provided valuable

insights into the broader pharmacodynamic effects of Mitiperstat beyond direct MPO inhibition.

[14][15] In the SATELLITE trial, a proteomic analysis using the Olink platform on plasma

samples from HFpEF patients treated with Mitiperstat or placebo was conducted.[15] This

analysis revealed that Mitiperstat treatment led to the downregulation of several protein

biomarkers associated with inflammation, fibrosis, and cardiac hypertrophy.[15]

A subsequent proteomics substudy of the ENDEAVOR trial, which also utilized the Olink

platform to measure approximately 2,824 proteins, suggested that Mitiperstat may reduce

monocyte activation by decreasing mitochondrial stress.[14] This finding provides a potential

mechanistic link between MPO inhibition and the observed, albeit not statistically significant,

trend toward a reduction in heart failure hospitalizations.[14]

Conclusion
Mitiperstat is a potent, selective, and irreversible inhibitor of myeloperoxidase that has

demonstrated clear target engagement in both preclinical models and clinical trials in patient

populations. The pharmacodynamic effect of Mitiperstat is characterized by a significant

reduction in MPO activity. While the clinical development of Mitiperstat for its initial indications

has been discontinued due to a lack of efficacy on primary clinical endpoints, the

comprehensive dataset on its target engagement and pharmacodynamic profile provides a

valuable foundation for future research into the role of MPO in various inflammatory and

cardiovascular diseases. The detailed methodologies and quantitative data presented in this

guide can serve as a useful resource for scientists and researchers working in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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